molecular formula C13H8Cl2FNO3 B1434297 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene CAS No. 1708126-05-9

1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene

Cat. No. B1434297
M. Wt: 316.11 g/mol
InChI Key: ZXIJIPHPRSBSTA-UHFFFAOYSA-N
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Description

1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene is a chemical compound with the molecular formula C13H8Cl2FNO3 and a molecular weight of 316.11 . The CAS number for this compound is 1708126-05-9 .


Molecular Structure Analysis

The molecular structure of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene consists of a benzene ring substituted with two chlorine atoms, a nitro group, and a methoxy group linked to a fluorophenyl group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography.


Physical And Chemical Properties Analysis

The predicted boiling point of 1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene is 428.8±40.0 °C and its predicted density is 1.476±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Methodologies : Research studies have investigated various synthesis methods for compounds similar to the title compound. For instance, the synthesis of 4-methoxyphenol involved a process starting with 4-chloro-1-nitrobenzene, demonstrating the steps and conditions for producing intermediate compounds and discussing reaction yields Cai‐Guang Jian, 2000.
  • Chemical Reaction Mechanisms : Studies have also delved into the internal rotational barriers and molecular geometries of nitro compounds, including a variety of nitrobenzene derivatives, using density functional theory. This research provides insights into the molecular behavior and electronic properties of these compounds P. Chen & Y. Chieh, 2002.

Material Science and Chemistry

  • Quantum Dot Nanocomposites : Research into CdSe quantum dots capped with PAMAM-G(4) dendrimer revealed the potential of such nanocomposites in sensing nitroaromatic compounds, indicating the relevance of nitrobenzene derivatives in materials science, particularly in the field of nanotechnology and sensing applications Manuel Algarra et al., 2011.

properties

IUPAC Name

1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2FNO3/c14-10-5-11(15)13(6-12(10)17(18)19)20-7-8-2-1-3-9(16)4-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIJIPHPRSBSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C(=C2)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601192335
Record name Benzene, 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene

CAS RN

1708126-05-9
Record name Benzene, 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1708126-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,5-dichloro-2-[(3-fluorophenyl)methoxy]-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601192335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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